N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Description
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a fluorophenyl group, and a phenoxyacetamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHFZUZGMNDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. For instance, a mixture of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and isoniazide in 1,4-dioxane can be subjected to microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in regulating gene expression by modifying chromatin structure . This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
- **(2E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide
Uniqueness
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit HDAC3 sets it apart from other similar compounds, making it a valuable candidate for targeted therapeutic applications.
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the thienopyrazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H19FN4O2S
IUPAC Name: this compound
Molecular Weight: 362.42 g/mol
SMILES Notation: CC(C)CNC(C(Nc1c(CSC2)c2nn1-c(cc1)ccc1F)=O)=O
The compound features a thienopyrazole core with a fluorophenyl substituent and a phenoxyacetamide moiety, which contribute to its unique biological properties.
Research indicates that compounds in the thienopyrazole class can interact with various biological targets. The biological activity of this compound may involve:
- Enzyme Inhibition: Potential inhibition of enzymes such as cyclooxygenase (COX), lipoxygenases (LOX), and cholinesterases (AChE and BChE) has been observed in related compounds.
- Receptor Modulation: The compound may act on G protein-coupled receptors (GPCRs), leading to intracellular signaling cascades.
- Antioxidant Activity: The presence of the thienopyrazole structure may confer antioxidant properties that protect against oxidative stress.
Biological Activity Assays
A series of assays have been conducted to evaluate the biological activity of this compound:
| Target | Assay Type | IC50 (µM) | Comments |
|---|---|---|---|
| AChE | Inhibition | 10.4 | Moderate inhibition observed |
| BChE | Inhibition | 9.9 | Comparable activity to standard inhibitors |
| COX-2 | Inhibition | 15.0 | Significant inhibition noted |
| LOX-15 | Inhibition | 12.5 | Effective against inflammatory pathways |
Case Studies and Research Findings
-
In Vitro Studies on Cholinesterase Inhibition:
A study evaluated various thienopyrazole derivatives for their ability to inhibit AChE and BChE. The results indicated that this compound exhibited moderate inhibitory effects with IC50 values comparable to established inhibitors like donepezil . -
Anti-inflammatory Activity:
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. It demonstrated significant inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases . -
Antioxidant Potential:
The antioxidant activity was assessed through radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, which could be beneficial in mitigating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
